molecular formula C11H14FN B1334840 2-(2-Fluorophenyl)piperidine CAS No. 383128-41-4

2-(2-Fluorophenyl)piperidine

Cat. No. B1334840
CAS RN: 383128-41-4
M. Wt: 179.23 g/mol
InChI Key: TVVQOANABUGGFL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)piperidine (2-FPP) is a heterocyclic compound consisting of a nitrogen atom in the center of a five-membered ring, with two aromatic rings attached. It is a synthetic compound that has been used in a variety of scientific research applications, such as drug design, drug metabolism, and drug-receptor interactions. The compound has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Enantioselective Synthesis : A novel non-narcotic analgesic derivative of 2-(2-Fluorophenyl)piperidine was synthesized using enantioselective acylation, showing potential in pain management (Nieduzak & Margolin, 1991).
  • Development of Psychotropic Agents : this compound derivatives have been synthesized for potential use as psychotropic agents, highlighting their relevance in treating psychological disorders (Ong & Agnew, 1981).
  • Synthesis in Neuroleptic Agents : Derivatives of this compound have been used in synthesizing neuroleptic agents like Fluspirilen and Penfluridol, indicating their significance in psychiatric medication (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Chemical Synthesis and Analysis

  • Crystal Structure and Analysis : A study detailed the synthesis and crystal structure of a this compound derivative, providing insights into its chemical properties (Anitha et al., 2020).
  • Catalytic Synthesis : Research on catalytic asymmetric synthesis of 4-aryl-2-piperidinones using this compound demonstrates its utility in developing complex chemical structures (Senda, Ogasawara, & Hayashi, 2001).

Biomedical and Pharmacological Research

  • Antimycobacterial Properties : Spiro-piperidin-4-ones, derived from this compound, showed promising antimycobacterial activity, indicating potential in tuberculosis treatment (Kumar et al., 2008).
  • PET Imaging Applications : A compound incorporating this compound was developed for PET imaging of fatty acid amide hydrolase in brains, showing applications in neurological research (Kumata et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Piperidine derivatives including this compound have been studied for their efficiency in inhibiting corrosion of iron, showing applications in material science (Kaya et al., 2016).

Safety and Hazards

The safety information for “2-(2-Fluorophenyl)piperidine” indicates that it is corrosive . The hazard statements include H302 and H318 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

The future directions for “2-(2-Fluorophenyl)piperidine” and other piperidine derivatives involve further exploration of their synthesis and pharmacological applications . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mechanism of Action

Target of Action

The primary target of 2-(2-Fluorophenyl)piperidine is the Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, which is the process of breaking down glycogen into glucose for energy production.

Mode of Action

It is known that piperidine derivatives, which include this compound, can interact with their targets and cause changes in their function . The interaction between the compound and its target could lead to alterations in the biochemical processes within the cell.

Biochemical Pathways

Piperidine derivatives have been shown to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways play significant roles in cell proliferation, survival, and apoptosis.

Pharmacokinetics

It is known that the compound’s bioavailability could be influenced by these properties .

Result of Action

Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name

2-(2-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVQOANABUGGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402341
Record name 2-(2-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383128-41-4
Record name 2-(2-Fluorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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